1-[3-(4-Chlorophenyl)-1,2-oxazol-4-yl]ethan-1-one
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Overview
Description
1-[3-(4-Chlorophenyl)-1,2-oxazol-4-yl]ethan-1-one is a chemical compound known for its unique structure and properties It contains a chlorophenyl group attached to an oxazole ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Chlorophenyl)-1,2-oxazol-4-yl]ethan-1-one typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxazole ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Chlorophenyl)-1,2-oxazol-4-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted chlorophenyl oxazole compounds .
Scientific Research Applications
1-[3-(4-Chlorophenyl)-1,2-oxazol-4-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-Chlorophenyl)-1,2-oxazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)ethanone: A related compound with a similar structure but lacking the oxazole ring.
1-(4-Bromo-3-chlorophenyl)ethanone: Another similar compound with a bromine atom in place of one of the hydrogen atoms on the phenyl ring.
1-(4-Chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one: A compound with an additional chlorophenyl group attached to the propenone moiety.
Uniqueness
1-[3-(4-Chlorophenyl)-1,2-oxazol-4-yl]ethan-1-one is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
129144-38-3 |
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Molecular Formula |
C11H8ClNO2 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)-1,2-oxazol-4-yl]ethanone |
InChI |
InChI=1S/C11H8ClNO2/c1-7(14)10-6-15-13-11(10)8-2-4-9(12)5-3-8/h2-6H,1H3 |
InChI Key |
ABAYZBGGKIHLRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CON=C1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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